Product packaging for Diricinoleoyl-stearoyl-glycerol(Cat. No.:CAS No. 303082-20-4)

Diricinoleoyl-stearoyl-glycerol

Cat. No.: B1484544
CAS No.: 303082-20-4
M. Wt: 919.4 g/mol
InChI Key: XYNYPTDVITZXOS-KKTJMSFGSA-N
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Description

Precursor Utilization in Glycerolipid Assembly

The foundation of Diricinoleoyl-stearoyl-glycerol lies in the availability and utilization of its constituent fatty acids: two molecules of ricinoleic acid and one molecule of stearic acid.

Ricinoleic acid, a hydroxylated fatty acid, is not synthesized as a free fatty acid but is rather formed from oleic acid that is already esterified to phosphatidylcholine (PC), a major membrane phospholipid. nih.gov An enzyme known as oleoyl-PC desaturase (or fatty acid hydroxylase) introduces a hydroxyl group onto the oleic acid moiety. nih.govnih.gov This positions ricinoleic acid primarily at the sn-2 position of PC. nih.gov

Stearic acid, a saturated fatty acid, is synthesized de novo in the plastids and is subsequently elongated and modified in the endoplasmic reticulum. It becomes available for triacylglycerol synthesis in the form of stearoyl-CoA. nih.gov

The assembly of triacylglycerols, including this compound, follows the Kennedy pathway. nih.gov This pathway begins with glycerol-3-phosphate (G3P), which is sequentially acylated. The first acylation, often with a saturated fatty acid like stearic acid, forms lysophosphatidic acid. A second acylation leads to the formation of phosphatidic acid (PA). oup.com The removal of the phosphate (B84403) group from PA by phosphatidic acid phosphatase yields diacylglycerol (DAG). nih.gov

The specific incorporation of ricinoleic acid and stearic acid into the final triacylglycerol molecule depends on the substrate specificities of the acyltransferases involved in this pathway and the availability of different acyl-CoA and DAG pools.

Enzymatic Mechanisms of Acylation

The final and committed step in triacylglycerol synthesis is the acylation of a diacylglycerol molecule. Two main enzyme families are responsible for this critical reaction.

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a key enzyme that catalyzes the transfer of a fatty acid from an acyl-CoA donor to the sn-3 position of a diacylglycerol. nih.govresearchgate.net There are two major types of DGAT enzymes, DGAT1 and DGAT2, which exhibit different properties and substrate specificities. nih.govescholarship.org

In the context of this compound synthesis, a diacylglycerol containing one ricinoleic acid and one stearic acid would be a substrate for DGAT. The enzyme would then catalyze the transfer of a second ricinoleoyl-CoA to form the final triacylglycerol. Studies in castor have shown that RcDGAT2 is particularly efficient at incorporating ricinoleic acid into triacylglycerols. nih.gov The expression of castor DGAT2 in transgenic plants has been shown to significantly increase the accumulation of hydroxy fatty acids. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Function Substrates Products
Oleoyl-PC Desaturase Hydroxylation of oleic acid Oleoyl-phosphatidylcholine, NADH Ricinoleoyl-phosphatidylcholine
Acyl-CoA Synthetase Activation of fatty acids Fatty acid, CoA, ATP Acyl-CoA
Glycerol-3-Phosphate Acyltransferase (GPAT) First acylation of glycerol (B35011) backbone Glycerol-3-phosphate, Acyl-CoA Lysophosphatidic acid
Lysophosphatidic Acid Acyltransferase (LPAAT) Second acylation of glycerol backbone Lysophosphatidic acid, Acyl-CoA Phosphatidic acid
Phosphatidic Acid Phosphatase (PAP) Dephosphorylation of phosphatidic acid Phosphatidic acid Diacylglycerol
Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Final acylation of diacylglycerol Diacylglycerol, Acyl-CoA Triacylglycerol

Phospholipid:diacylglycerol acyltransferase (PDAT) provides an alternative, acyl-CoA-independent route for triacylglycerol synthesis. nih.govoup.com This enzyme catalyzes the transfer of a fatty acid directly from the sn-2 position of a phospholipid, such as phosphatidylcholine, to the sn-3 position of a diacylglycerol. oup.com

This pathway is particularly relevant for the incorporation of ricinoleic acid, as this fatty acid is synthesized on phosphatidylcholine. oup.com PDAT can directly transfer the newly synthesized ricinoleic acid from PC to a diacylglycerol molecule, bypassing the need for it to be first released into the acyl-CoA pool. oup.comoup.com In castor bean, a specific PDAT, RcPDAT1-2, has been identified and shown to have a high specificity for ricinoleic acid, playing a crucial role in the accumulation of hydroxy fatty acids in the seed oil. nih.govoup.com

Involvement of Phospholipases in Acyl Turnover and Remodeling

Phospholipases are enzymes that cleave phospholipids (B1166683) and can play a role in the turnover and remodeling of fatty acids within the cell. nih.gov In the context of ricinoleic acid metabolism, phospholipases can be involved in releasing ricinoleic acid from phosphatidylcholine. nih.govnih.gov

Specifically, a phospholipase A-type activity has been observed in castor bean microsomes that preferentially hydrolyzes ricinoleoyl-PC, releasing free ricinoleic acid. nih.gov This free fatty acid can then be activated to ricinoleoyl-CoA by an acyl-CoA synthetase and subsequently enter the Kennedy pathway for incorporation into triacylglycerols. nih.gov This process of deacylation and reacylation allows for the dynamic remodeling of glycerolipids and the channeling of specific fatty acids towards storage lipid synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H106O8 B1484544 Diricinoleoyl-stearoyl-glycerol CAS No. 303082-20-4

Properties

IUPAC Name

(Z,7R)-7,19,20,21-tetrahydroxy-19-[(Z,12R)-12-hydroxyoctadec-9-enoyl]nonatriacont-9-ene-18,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-28-33-40-47-52(60)55(63)56(64)57(65,53(61)48-41-34-29-24-22-26-31-38-45-50(58)43-36-11-8-5-2)54(62)49-42-35-30-25-23-27-32-39-46-51(59)44-37-12-9-6-3/h31-32,38-39,50-51,55-56,58-59,63-65H,4-30,33-37,40-49H2,1-3H3/b38-31-,39-32-/t50-,51-,55?,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNYPTDVITZXOS-KKTJMSFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Considerations

Glycerol (B35011) Backbone Acyl Substitutions and Positional Isomerism

Triacylglycerols are esters derived from glycerol and three fatty acids. youtube.com The specific positioning of these fatty acids on the glycerol backbone gives rise to a variety of isomers with distinct properties.

sn-1, sn-2, and sn-3 Acyl Chain Distribution

The synthesis of structured triacylglycerols often begins with glycerol-3-phosphate, with acyl groups being sequentially added by specific enzymes. youtube.comacs.org The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first acylation step. nih.gov

Regiospecificity of Ricinoleoyl and Stearoyl Moieties

In the case of Diricinoleoyl-stearoyl-glycerol, two ricinoleoyl chains and one stearoyl chain are attached to the glycerol backbone. The precise location of the stearoyl and the two ricinoleoyl moieties defines the specific regioisomer. Research on the biosynthesis of ricinoleic acid in castor beans (Ricinus communis) has shown that ricinoleate (B1264116) is predominantly found at the sn-2 position of phosphatidylcholine, a precursor for triacylglycerol synthesis. nih.govresearchgate.netcapes.gov.br This suggests a high degree of regiospecificity in the enzymatic machinery responsible for TAG assembly.

Given this, the most probable isomers of this compound would have the stearoyl group at either the sn-1 or sn-3 position, with the two ricinoleoyl groups occupying the remaining two positions. For instance, a likely configuration is sn-1-stearoyl-sn-2,3-diricinolein. However, other isomers are also possible, and their relative abundance would depend on the specific synthetic or natural source. The enzymatic process using lipases can be controlled to favor the formation of specific regioisomers. mdpi.com

Table 1: Possible Regioisomers of this compound

sn-1 Positionsn-2 Positionsn-3 Position
StearoylRicinoleoylRicinoleoyl
RicinoleoylStearoylRicinoleoyl
RicinoleoylRicinoleoylStearoyl

Chirality and Stereoisomeric Forms of this compound

The presence of a chiral center at the sn-2 position of the glycerol backbone means that triacylglycerols can exist as stereoisomers. aocs.orgnih.gov When the fatty acids at the sn-1 and sn-3 positions are different, the sn-2 carbon becomes a chiral center, leading to the possibility of enantiomers. khanacademy.orglibretexts.org

In this compound, if the stearoyl group is at the sn-1 position and a ricinoleoyl group is at the sn-3 position (or vice versa), the molecule will be chiral. The specific spatial arrangement of the substituents around the sn-2 carbon will determine the absolute configuration (R or S). Furthermore, the ricinoleic acid moiety itself contains a chiral center at carbon 12 (the location of the hydroxyl group), which further increases the number of possible stereoisomers. wikipedia.org Therefore, this compound can exist in multiple diastereomeric forms, each with unique three-dimensional structures and potentially different physical properties. The general rule for determining the maximum number of stereoisomers is 2^n, where n is the number of chiral centers. libretexts.org

Structural Analysis of Related Diricinoleoylacylglycerols

The structural analysis of related diricinoleoylacylglycerols provides valuable context for understanding this compound. For example, triricinolein, the triglyceride of ricinoleic acid, is the primary component of castor oil. wikipedia.org Its structure is well-characterized and serves as a foundational model.

Biosynthesis and Metabolic Pathways

Involvement of Phospholipases in Acyl Turnover and Remodeling

Phospholipase A2 (PLA2) Hydrolysis and Impact on Acyl Chain Distribution

Phospholipase A2 (PLA2) plays a significant role in lipid metabolism by catalyzing the hydrolysis of the ester bond at the sn-2 position of phospholipids (B1166683), which releases free fatty acids and lysophospholipids. nih.gov This action is crucial in determining the distribution of acyl chains within the cell's lipid pools. In the context of ricinoleate-containing triacylglycerols, PLA2 exhibits a degree of specificity.

Research on castor bean (Ricinus communis) microsomes has shown that a phospholipase A-type activity preferentially releases ricinoleic acid over oleic acid from phosphatidylcholine (PtdCho). nih.govresearchgate.net This suggests that PLA2 can selectively cleave ricinoleoyl-PtdCho, making ricinoleic acid available for subsequent incorporation into triacylglycerols. nih.govresearchgate.net The released ricinoleic acid can then be activated to ricinoleoyl-CoA, which serves as a substrate for the acylation of the glycerol (B35011) backbone. nih.govresearchgate.net This selective hydrolysis by PLA2 is a key step in enriching the acyl-CoA pool with ricinoleate (B1264116), thereby influencing the final composition of the synthesized triacylglycerols, including Diricinoleoyl-stearoyl-glycerol.

The proposed pathway involves the hydroxylation of oleoyl-PtdCho to form ricinoleoyl-PtdCho, followed by the PLA2-mediated release of ricinoleic acid. nih.gov This free ricinoleic acid is then activated and incorporated into the triacylglycerol molecule. nih.gov

Phospholipase C (PLC) and Phospholipase D (PLD) in Diacylglycerol Formation

Phospholipase C (PLC) and Phospholipase D (PLD) are key enzymes in the generation of diacylglycerol (DAG), a crucial precursor for triacylglycerol synthesis. nih.govaocs.org These enzymes cleave phospholipids at different positions to produce DAG through distinct routes. wikipedia.orgusp.br

PLC hydrolyzes the phosphodiester bond on the glycerol side of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), to directly yield DAG and a phosphorylated head group like inositol (B14025) triphosphate (IP3). nih.govyoutube.com This DAG can then be acylated to form triacylglycerol. Studies have shown that PLC-mediated hydrolysis can generate DAG with specific fatty acid compositions. For instance, PLC activation often results in the formation of polyunsaturated DAG species. nih.gov

PLD, on the other hand, hydrolyzes the terminal phosphodiester bond of phospholipids, primarily phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), to produce phosphatidic acid (PA) and a free head group. nih.gov This PA is then converted to DAG by the action of phosphatidate phosphatase. nih.gov This pathway, the PC-derived DAG pathway, is a significant contributor to the DAG pool for triacylglycerol synthesis. oup.com PLD activation typically leads to the formation of saturated and monounsaturated DAG species. nih.gov

The interplay between the PLC and PLD pathways, and the subsequent acylation of the resulting DAG molecules, are critical in determining the final acyl composition of triacylglycerols like this compound.

Pathway Regulation and Genetic Determinants in Oleaginous Organisms

The accumulation of lipids, including specific triacylglycerols like this compound, in oleaginous organisms is a highly regulated process influenced by genetic factors and environmental conditions.

Transcriptomic and Proteomic Insights into Lipid Metabolism Genes

Advances in transcriptomics and proteomics have provided valuable insights into the genes and proteins governing lipid metabolism in oleaginous yeasts such as Yarrowia lipolytica and Rhodosporidium toruloides. fao.orgnih.gov These studies have identified numerous genes that are differentially expressed during the transition from growth to lipid accumulation, often triggered by nutrient limitation, such as nitrogen starvation. nih.govplos.org

In Y. lipolytica, transcriptomic analyses have revealed four major phases during the shift to lipid accumulation: a growth phase, a transition phase, an early lipid accumulation phase, and a late lipid accumulation phase. nih.gov These phases are characterized by significant changes in the expression of genes involved in nitrogen metabolism, protein synthesis, and carbon flux redirection. nih.gov Similarly, in R. toruloides, functional genomics studies have identified a large set of genes that impact lipid accumulation, including those involved in signaling, gene expression, and vesicular trafficking. fao.orgnih.gov

Proteomic studies have complemented these findings by identifying key enzymes involved in lipid synthesis and accumulation. For example, ATP-citrate lyase (ACL), malic enzyme (ME), and acetyl-CoA carboxylase (ACC) are crucial for providing the precursors for fatty acid synthesis. nih.gov The expression and activity of these enzymes are often upregulated during lipid accumulation. nih.gov Furthermore, specific diacylglycerol acyltransferases (DGATs), which catalyze the final step of triacylglycerol synthesis, have been shown to be critical for high levels of lipid storage. google.com

Strategies for Modulating Ricinoleate Incorporation into Triacylglycerols

The ability to control the incorporation of specific fatty acids, such as ricinoleate, into triacylglycerols is of significant interest for various biotechnological applications. Several strategies have been explored to modulate this process in oleaginous organisms.

One key approach involves the genetic engineering of the enzymes involved in the triacylglycerol biosynthesis pathway. Overexpression of the oleoyl-12-hydroxylase, the enzyme responsible for converting oleic acid to ricinoleic acid, is a primary strategy to increase the availability of ricinoleate. nih.gov

Furthermore, modifying the substrate specificity of diacylglycerol acyltransferases (DGATs) can influence the incorporation of ricinoleate into the triacylglycerol backbone. Some DGATs may exhibit a preference for certain acyl-CoAs, and engineering these enzymes could enhance the selective esterification of ricinoleate.

Another strategy involves manipulating the activity of phospholipases. As discussed earlier, the selective action of PLA2 on ricinoleoyl-PtdCho can increase the pool of ricinoleoyl-CoA available for triacylglycerol synthesis. nih.govresearchgate.net Modulating the expression or activity of specific PLA2 isoforms could therefore be a viable approach to enhance ricinoleate incorporation.

Enzymatic and Chemical Synthesis Methodologies

Biocatalytic Approaches for Directed Synthesis

Enzymatic methods, primarily utilizing lipases, are favored for their high specificity and mild reaction conditions, which can minimize the formation of unwanted byproducts. These biocatalytic strategies are central to producing structured lipids with desired functionalities.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly efficient biocatalysts for synthesizing structured TAGs. Under conditions of low water activity, their catalytic function reverses from hydrolysis to favor esterification and transesterification reactions. tandfonline.com The synthesis of Diricinoleoyl-stearoyl-glycerol can be approached through a one-step or two-step esterification of glycerol (B35011) with ricinoleic acid and stearic acid, or via transesterification (acidolysis) of a pre-existing triacylglycerol.

In a direct esterification approach, glycerol is reacted with a specific molar ratio of ricinoleic acid and stearic acid in the presence of a lipase. The choice of lipase is critical, as its regioselectivity will determine the final position of the fatty acids on the glycerol backbone. For instance, an sn-1,3 specific lipase will preferentially catalyze the esterification at the outer positions of the glycerol molecule. nih.gov

Transesterification, or more specifically acidolysis, involves the reaction of a triacylglycerol with free fatty acids. For example, triricinolein (castor oil) could be reacted with stearic acid in the presence of an sn-1,3 specific lipase to substitute a ricinoleic acid moiety with a stearic acid one at the sn-1 or sn-3 position. Conversely, tristearin could be reacted with ricinoleic acid. researchgate.net The success of these reactions is highly dependent on reaction parameters such as temperature, reaction time, enzyme load, and substrate molar ratio. lu.se

A significant challenge in synthesizing ricinoleic acid-containing TAGs is the potential for the secondary hydroxyl group of ricinoleic acid to undergo esterification, leading to the formation of estolides (oligomeric polyesters). mdpi.comnih.gov The selection of a lipase that selectively acts on the carboxylic acid group while minimizing reactions at the secondary hydroxyl group is therefore crucial.

Table 1: Comparison of Lipases Used in Structured Triacylglycerol Synthesis

Lipase Source Specificity Optimal Temperature (°C) Common Substrates Potential for this compound Synthesis
Rhizomucor miehei (Lipozyme RM IM) sn-1,3 specific 40-60 Capric acid, Stearic acid, Glycerol Suitable for incorporating stearic acid at sn-1/3 positions of triricinolein.
Candida antarctica Lipase B (Novozym 435) Non-specific 50-70 Various fatty acids and alcohols Can catalyze esterification at all positions, potentially leading to a random mixture of isomers. researchgate.net
Thermomyces lanuginosus (Lipozyme TL IM) sn-1,3 specific 40-50 Olive oil, Capric acid Useful for controlled incorporation of fatty acids at the outer positions of the glycerol backbone. jst.go.jp
Candida antarctica Lipase A (CALA) Transesterification 40 Castor oil Has been shown to be effective in forming estolides, highlighting the challenge of side reactions. mdpi.comresearchgate.net

The choice of solvent and the control of water activity (a_w) are critical parameters in lipase-catalyzed reactions. While solvent-free systems are often preferred for being more environmentally friendly and leading to higher volumetric productivity, organic solvents can be used to improve substrate solubility and reduce mass transfer limitations. nih.gov For the synthesis of this compound, a non-polar solvent like hexane (B92381) may be employed. However, polar solvents can strip the essential water layer from the enzyme, leading to inactivation. researchgate.net

Water activity, a measure of the available water in the system, profoundly influences the reaction equilibrium. A low water activity is necessary to shift the equilibrium towards synthesis (esterification) rather than hydrolysis. nih.gov However, a minimal amount of water is essential to maintain the three-dimensional structure and catalytic activity of the lipase. nih.gov For estolide synthesis from ricinoleic acid, the removal of water (e.g., using molecular sieves or vacuum) has been shown to improve conversion yields, a principle that also applies to the synthesis of the target TAG to prevent both hydrolysis and estolide formation. nih.govuliege.be

The synthesis of specific isomers of this compound, such as 1,3-diricinoleoyl-2-stearoyl-glycerol or 1,2-diricinoleoyl-3-stearoyl-glycerol, requires a regioselective approach. This can be achieved through a multi-step enzymatic process.

For example, to synthesize 1,3-diricinoleoyl-2-stearoyl-glycerol, one could start with the synthesis of 2-stearoyl-glycerol. This can be challenging as it often involves protection and deprotection steps. A more common biocatalytic approach for structured lipids involves the alcoholysis of a TAG with an sn-1,3 specific lipase to produce a 2-monoacylglycerol, which is then re-esterified with the desired fatty acids. nih.gov

An alternative two-step enzymatic process could involve:

Esterification of glycerol with stearic acid using a lipase that shows some preference for the sn-2 position, or more practically, starting with a 2-monoacylglycerol.

Subsequent esterification of the resulting mono- or diacylglycerol with ricinoleic acid using an sn-1,3 specific lipase to attach the ricinoleic acid moieties at the outer positions.

Acyl migration, the intramolecular transfer of acyl groups between the glycerol positions, is a significant side reaction that can lead to a mixture of isomers, thus reducing the purity of the desired product. This phenomenon is influenced by factors such as temperature, reaction time, and the water content of the reaction medium. lu.se

Chemical Esterification Protocols

Chemical synthesis offers an alternative to enzymatic methods and can be advantageous in terms of reaction speed and cost. However, it typically requires more stringent reaction conditions and may lack the specificity of biocatalytic routes.

Conventional chemical esterification of glycerol with fatty acids to produce triacylglycerols is typically carried out at high temperatures (often exceeding 200°C) and may use a catalyst to accelerate the reaction. scirp.org These catalysts can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium hydroxide, metal oxides like MgO and ZnO). researchgate.netnih.govmdpi.com

For the synthesis of this compound, a stoichiometric mixture of glycerol, ricinoleic acid, and stearic acid would be heated under vacuum to remove the water formed during the reaction, thereby driving the reaction to completion. umich.edu The major drawback of this approach is the lack of regioselectivity, which results in a random distribution of the ricinoleic and stearic acid moieties on the glycerol backbone, leading to a complex mixture of different TAG isomers and positional isomers. Furthermore, the high temperatures can cause unwanted side reactions such as dehydration of the ricinoleic acid hydroxyl group and polymerization, resulting in darkened and odorous products. researchgate.netresearchgate.net

Table 2: Typical Conditions for Conventional Esterification of Glycerol and Fatty Acids

Parameter Condition Rationale Potential Issues
Temperature 180-250 °C To increase reaction rate. Darkening of product, side reactions (e.g., dehydration, polymerization). researchgate.net
Pressure Vacuum To remove water and drive the reaction equilibrium towards the ester product.
Catalyst Acid (H₂SO₄), Base (NaOH), Metal Oxides (ZnO, MgO) To accelerate the esterification reaction. researchgate.netmdpi.com Corrosion, difficulty in removal, formation of soaps (with base catalysts).
Substrate Ratio Stoichiometric or slight excess of fatty acids To ensure complete conversion of glycerol.
Selectivity Low (Random) High energy input overcomes activation barriers for all hydroxyl positions. Production of a complex mixture of isomers.

For substrates that are sensitive to high temperatures or strong acidic/basic conditions, milder esterification methods are required. The Steglich esterification is a notable example, allowing for the formation of esters under mild, neutral conditions at room temperature. organic-chemistry.org This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid, and a catalyst, commonly 4-dimethylaminopyridine (DMAP). nih.gov

The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate then reacts with the alcohol (in this case, the hydroxyl groups of glycerol) to form the ester. organic-chemistry.org DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate. A key feature of this method is the in-situ removal of water by DCC, which is converted to a urea byproduct (e.g., dicyclohexylurea, DCU). organic-chemistry.org

Purification and Isolation Strategies for Synthetic Products

Following synthesis, the reaction mixture contains the target this compound along with unreacted starting materials (fatty acids, tristearin, triricinolein), byproducts (mono- and diacylglycerols), and other isomeric TAGs. A multi-step purification strategy is therefore essential to isolate the desired product with high purity.

Column Chromatography: This is a fundamental technique for purifying lipids. Silica (B1680970) gel is commonly used as the stationary phase. A non-polar solvent like hexane is used to elute the least polar compounds first, which are the triacylglycerols. A gradient of a more polar solvent, such as diethyl ether or ethyl acetate, is then applied to sequentially elute diacylglycerols, monoacylglycerols, and finally, the highly polar free fatty acids. oup.com This method is effective for separating lipid classes but may not resolve different TAG species from each other. Alumina columns can also be used for TAG purification. researchgate.net

High-Performance Liquid Chromatography (HPLC): For higher resolution, HPLC is employed. lu.se

Normal-Phase HPLC: Using a silica or diol column, this method separates lipid classes based on the polarity of their head groups, similar to column chromatography but with much greater efficiency. researchgate.net

Reversed-Phase HPLC: This technique separates TAGs based on their hydrophobicity. Separation is determined by both the total number of carbons in the fatty acid chains and the number of double bonds. aocs.org Using a C18 column and a mobile phase of acetonitrile and isopropanol, it is possible to separate different TAG molecules, allowing for the isolation of this compound from other TAG byproducts. nih.gov

Fractional Crystallization: This technique exploits differences in the melting points and solubilities of different lipids. google.com The synthetic mixture can be dissolved in a suitable solvent (e.g., acetone) and cooled in a controlled manner. TAGs with higher melting points (typically those with more saturated fatty acids) will crystallize first and can be separated by filtration. mdpi.com By carefully controlling the temperature, it may be possible to enrich the fraction containing this compound. The effectiveness of this method depends on the crystallization behavior of the specific TAGs in the mixture. mdpi.com

Table 3: Overview of Purification Strategies for Synthetic Triacylglycerols

TechniquePrinciple of SeparationTypical ApplicationReference
Silica Gel Column ChromatographyAdsorption based on polarity. TAGs are the least polar and elute first.Bulk separation of TAGs from free fatty acids, MAGs, and DAGs. oup.com
Normal-Phase HPLCHigh-resolution separation based on head group polarity.Analytical or semi-preparative separation of lipid classes. researchgate.net
Reversed-Phase HPLCPartitioning based on hydrophobicity (chain length and unsaturation).Separation of individual TAG molecular species. aocs.orgnih.gov
Fractional CrystallizationDifferences in melting point and solubility at low temperatures.Large-scale enrichment of TAGs based on saturation level. google.commdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of complex lipid mixtures, enabling the separation of individual components prior to their identification and quantification. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this regard, with different modes of operation offering distinct advantages for the analysis of TAGs like diricinoleoyl-stearoyl-glycerol.

High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Fractionation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the separation of TAGs based on their relative hydrophobicity. researchgate.netthermofisher.com This method is effective in fractionating complex mixtures of TAGs, such as those found in castor oil. researchgate.netresearchgate.netepa.gov The separation is typically achieved using a non-polar stationary phase, such as a C18 column, and a polar mobile phase. sensusimpact.comoup.com The elution order of TAGs in RP-HPLC is determined by their equivalent carbon number (ECN), which is calculated based on the total number of carbon atoms and the number of double bonds in the fatty acid chains. sensusimpact.comoup.com However, the presence of hydroxyl groups, as in the ricinoleic acid moieties of this compound, can affect the retention behavior, necessitating modified ECN rules for accurate characterization. sensusimpact.comoup.com

The separated TAG fractions can be detected using various detectors, including evaporative light scattering detectors (ELSD) and charged aerosol detectors (CAD), which are suitable for non-volatile analytes like TAGs. thermofisher.comresearchgate.netresearchgate.net For instance, HPLC-ELSD has been successfully used to identify and quantify the molecular species of acylglycerols in castor oil, including this compound (RRS). researchgate.net

A study on the molecular species of acylglycerols in castor oil using C18 HPLC and ELSD provided the following quantitative data:

Acylglycerol SpeciesAbbreviationContent (%)
TriricinoleinRRR~71
Diricinoleoyl-oleoyl-glycerolRRO8.8
Diricinoleoyl-linoleoyl-glycerolRRL6.6
This compound RRS 1.1
Diricinoleoyl-lesqueroleoyl-glycerolRR-lesqueroleate0.67
Diricinoleoyl-palmitoyl-glycerolRRP0.47
Diricinoleoyl-linolenoyl-glycerolRRLn0.15
Diricinoleoylglycerol-0.14
Data sourced from Lin et al. (2015) researchgate.net

Normal-Phase HPLC for Separation of Lipid Classes

Normal-phase high-performance liquid chromatography (NP-HPLC) offers an alternative separation mechanism based on the polarity of the analytes. nih.govnih.gov This technique is particularly useful for separating lipid classes with different polar functional groups. nih.gov In the context of analyzing TAGs like this compound, NP-HPLC can be employed to separate neutral lipids from more polar lipid classes, such as phospholipids (B1166683) and free fatty acids, prior to more detailed analysis. nih.gov

A common setup for NP-HPLC of lipids involves a silica-based stationary phase and a non-polar mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol. nih.govnih.gov This approach allows for the effective separation of TAGs, diacylglycerols, and monoacylglycerols. The inclusion of hydroxyl groups in the fatty acid chains of this compound increases its polarity compared to TAGs composed solely of non-hydroxylated fatty acids, influencing its retention time in NP-HPLC.

Mass Spectrometry for Structural Identification and Regiospecific Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of TAGs, providing detailed information about their molecular weight and the identity and position of their constituent fatty acids. acs.orgresearchgate.netnih.gov When coupled with chromatographic separation techniques (LC-MS), it provides a powerful platform for the comprehensive analysis of complex lipid mixtures. researchgate.netsensusimpact.comnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS and ESI-MS3) for Positional Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like TAGs. acs.orgresearchgate.netnih.gov In ESI-MS, TAGs are typically ionized to form adducts, such as [M+Na]+ or [M+NH4]+, which can then be analyzed by the mass spectrometer. acs.orgresearchgate.net

Multi-stage mass spectrometry (MSn), particularly ESI-MS³ experiments, is crucial for determining the regiospecificity of fatty acids on the glycerol (B35011) backbone. acs.orgnih.govmdpi.com By isolating a specific precursor ion (e.g., a diacylglycerol-like fragment ion) and subjecting it to further fragmentation, it is possible to deduce the original position of the fatty acids. For instance, in the analysis of diricinoleoylacylglycerols from castor oil, ESI-MS³ of lithium adducts has been used to determine the location of the non-ricinoleoyl fatty acid. nih.gov Research has shown that in this compound (RRS), the stearoyl group is predominantly located at the sn-2 position of the glycerol backbone. nih.gov

A study on the regiospecific analysis of diricinoleoylacylglycerols in castor oil using ESI-MS³ of lithium adducts revealed the following distribution of isomers:

TriacylglycerolIsomer with Non-hydroxyl Fatty Acid at sn-2Content (%)
Diricinoleoyl-oleoyl-glycerol1,3-diricinoleoyl-2-oleoyl-sn-glycerol (ROR)~91
Diricinoleoyl-linoleoyl-glycerol1,3-diricinoleoyl-2-linoleoyl-sn-glycerol95
Diricinoleoyl-linolenoyl-glycerol1,3-diricinoleoyl-2-linolenoyl-sn-glycerol96
This compound 1,3-diricinoleoyl-2-stearoyl-sn-glycerol 96
Diricinoleoyl-palmitoyl-glycerol1,3-diricinoleoyl-2-palmitoyl-sn-glycerol78
Data sourced from Lin et al. (2007) nih.gov

Tandem Mass Spectrometry (MS/MS and MS3) Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of selected precursor ions. acs.orgresearchgate.netnih.gov The fragmentation patterns observed in the MS/MS spectra of TAGs are highly informative. For sodiated adducts of this compound, [M+Na]+, the fragmentation typically involves the neutral loss of one of the fatty acid chains. researchgate.net The relative abundance of the resulting fragment ions can provide clues about the position of the fatty acids. nih.govnih.gov

In the MS/MS spectra of TAGs containing two ricinoleic acids and one other fatty acid (RRF), the loss of a ricinoleic acid to form the [RF+Na]+ fragment is a characteristic fragmentation pathway. researchgate.net Further fragmentation of these product ions in MS³ experiments allows for the unambiguous identification of the fatty acids present. acs.orgepa.gov For example, fragmentation of the [M+Li-RCOOH]+ ions can provide information to locate double bonds within the fatty acid chains. nih.gov

High-Resolution Mass Spectrometry for Molecular Species Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is essential for determining the elemental composition of molecules. mdpi.comnih.gov This capability is particularly important in lipidomics, where many different lipid species can have very similar nominal masses. nih.gov By providing the exact mass of a molecule, HRMS can help to distinguish between isobaric interferences and confirm the identity of a specific TAG, such as this compound. mdpi.comnih.gov

Techniques like Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) offer extremely high resolution and mass accuracy, enabling the confident identification of TAGs in complex mixtures like castor oil. sensusimpact.comoup.com The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for the comprehensive profiling of TAGs, allowing for both separation and precise identification of individual molecular species.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance for Isomer Confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of triacylglycerols, including the confirmation of specific isomers. nih.govaocs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the composition and positional distribution of fatty acids on the glycerol backbone. nih.govnih.gov

The chemical environment of each proton and carbon atom within the this compound molecule will result in a unique resonance in the NMR spectrum. For instance, the protons on the glycerol backbone exhibit distinct chemical shifts depending on their position (sn-1, sn-2, or sn-3) and the nature of the esterified fatty acids. mdpi.comoxinst.jp Similarly, the carbonyl carbons of the stearoyl and ricinoleoyl moieties, as well as the carbons of the double bonds and hydroxyl groups in the ricinoleoyl chains, will have characteristic ¹³C NMR chemical shifts. nih.govuc.pt

The key to isomer confirmation lies in the subtle differences in these chemical shifts. For example, the signals for the glycerol backbone carbons and protons will differ depending on whether the stearoyl group is at the sn-2 position or one of the sn-1/3 positions. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning these resonances by correlating protons with their directly attached carbons and through multiple bonds, respectively. researchgate.net This allows for the precise determination of which fatty acid is esterified at each of the three positions of the glycerol molecule.

The presence of the two ricinoleoyl moieties introduces further complexity due to the hydroxyl group and the double bond in each chain. The protons and carbons in proximity to these functional groups will have distinct and identifiable signals in the ¹H and ¹³C NMR spectra, respectively. researchgate.netchemicalbook.com The integration of the signal areas in ¹H NMR can also provide quantitative information about the relative number of different types of protons, further confirming the fatty acid composition. oxinst.jp

Table 1: Illustrative ¹H NMR Chemical Shifts for Key Protons in a this compound Isomer. This interactive table provides a hypothetical representation of expected chemical shifts. Actual values can vary based on solvent and instrumentation.

Proton GroupTypical Chemical Shift (ppm)Multiplicity
Glycerol (sn-1,3 CH₂)4.10-4.35dd
Glycerol (sn-2 CH)5.25-5.28m
Ricinoleoyl (=CH)5.35-5.55m
Ricinoleoyl (CH-OH)3.60-3.65m
Stearoyl/Ricinoleoyl (α-CH₂)2.28-2.32t
Stearoyl/Ricinoleoyl (β-CH₂)1.59-1.63m
Stearoyl/Ricinoleoyl (-(CH₂)n-)1.25-1.35m
Stearoyl/Ricinoleoyl (CH₃)0.86-0.90t

Note: This table is for illustrative purposes. dd = doublet of doublets, m = multiplet, t = triplet.

Table 2: Illustrative ¹³C NMR Chemical Shifts for Key Carbons in a this compound Isomer. This interactive table provides a hypothetical representation of expected chemical shifts.

Carbon GroupTypical Chemical Shift (ppm)
Glycerol (sn-1,3 CH₂)62.0-62.5
Glycerol (sn-2 CH)68.8-69.2
Carbonyl (C=O)172.5-173.5
Ricinoleoyl (=CH)125.0-135.0
Ricinoleoyl (C-OH)71.0-72.0
Stearoyl/Ricinoleoyl (α-CH₂)34.0-34.2
Stearoyl/Ricinoleoyl (β-CH₂)24.8-25.0
Stearoyl/Ricinoleoyl (-(CH₂)n-)29.0-32.0
Stearoyl/Ricinoleoyl (CH₃)14.0-14.2

Note: This table is for illustrative purposes. Actual values can vary based on solvent and instrumentation.

Integration of Multi-Omics Data in Lipidomics Research

The study of a specific lipid like this compound in a biological context is significantly enhanced by placing it within a broader systems-level framework. researchgate.net The integration of lipidomics data with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, provides a more holistic understanding of its metabolic pathways, regulation, and function. nih.govportlandpress.com This multi-omics approach is crucial for moving beyond simple quantification to uncover the dynamic roles of lipids in health and disease. nih.govnih.gov

For instance, an observed change in the abundance of this compound in a biological system could be correlated with changes in the expression of genes (genomics) and transcripts (transcriptomics) that code for enzymes involved in its synthesis, transport, or degradation. technologynetworks.com Proteomics can then confirm if these changes in gene expression translate to altered levels of the corresponding proteins.

The process of multi-omics data integration often involves sophisticated bioinformatics and statistical tools to identify meaningful correlations and build predictive models. researchgate.netyoutube.com Pathway analysis can map the identified lipids, genes, and proteins to known metabolic networks, revealing how perturbations in one area affect others. nih.gov For example, an increase in this compound levels might be linked to the upregulation of specific elongase or desaturase enzymes, providing insights into the underlying biochemical mechanisms.

This integrated approach has proven valuable in various research areas, including the study of metabolic diseases, where alterations in lipid metabolism are a key feature. nih.govfao.org By combining different omics datasets, researchers can construct more comprehensive models of biological processes, identify potential biomarkers, and understand the complex interactions between different molecular layers. researchgate.netnih.gov The ultimate goal is to create a detailed map of the molecular landscape, where the role and regulation of individual lipids like this compound can be fully understood. researchgate.net

Biological Roles and Broader Biochemical Significance

Role in Plant Seed Oil Composition and Development (e.g., Ricinus communis)

One study identified diricinoleoyl-stearoyl-glycerol as one of the five major triacylglycerides in a particular sample of castor oil, accounting for 8.2% of the total. scielo.br Another analysis confirmed the presence of 1,3-diricinoleoyl-2-stearoyl-sn-glycerol, indicating a specific arrangement of the fatty acids on the glycerol (B35011) backbone. nih.gov In this isomer, the stearic acid is located at the sn-2 position, with the two ricinoleic acid molecules at the sn-1 and sn-3 positions. nih.gov This specific positioning is a result of the biosynthetic pathways active during seed development.

The accumulation of these triacylglycerols, including this compound, occurs within oil bodies (lipid droplets) in the endosperm and serves as the primary energy and carbon reserve for the germinating seedling.

Function within Lipid Droplet Metabolism

Lipid droplets, also known as oil bodies in plants, are the primary sites for the synthesis and storage of neutral lipids like triacylglycerols. nih.gov In the developing castor seed, this compound is synthesized and packaged into these organelles. The biogenesis of lipid droplets originates from the endoplasmic reticulum, where the enzymes for triacylglycerol synthesis, such as DGAT, are located. nih.gov

During seed germination, the stored triacylglycerols within the lipid droplets are hydrolyzed by lipases to release free fatty acids and glycerol. These breakdown products are then metabolized to provide the energy and carbon skeletons necessary for the growth of the seedling. While the general process of lipid droplet breakdown is understood, the specific roles of individual TAG species like this compound in this process are less well-defined. However, the presence of different TAGs with varying fatty acid compositions may influence the physical state of the stored oil and the accessibility of the lipid stores to lipases.

The fatty acids released from the breakdown of this compound would include ricinoleic acid and stearic acid. These fatty acids are then transported to the glyoxysomes, where they undergo β-oxidation. The resulting acetyl-CoA enters the glyoxylate (B1226380) cycle, a metabolic pathway unique to plants and some microorganisms, which facilitates the conversion of fats into carbohydrates.

Intermediary Metabolism of Glycerol-Containing Lipids

The formation of this compound is an integral part of the broader intermediary metabolism of glycerol-containing lipids in the developing castor seed. The synthesis pathway, known as the Kennedy pathway, involves the sequential acylation of a glycerol-3-phosphate backbone.

The key steps leading to the formation of this compound are:

Glycerol-3-phosphate acylation: Glycerol-3-phosphate is first acylated by an acyl-CoA, which could be either ricinoleoyl-CoA or stearoyl-CoA, to form lysophosphatidic acid.

Lysophosphatidic acid acylation: A second acyl-CoA is added to form phosphatidic acid.

Dephosphorylation: Phosphatidic acid is dephosphorylated to produce diacylglycerol (DAG).

Diacylglycerol acylation: The final acylation step, catalyzed by DGAT, adds the third acyl group to the DAG to form the triacylglycerol.

The specific structure of 1,3-diricinoleoyl-2-stearoyl-sn-glycerol suggests a particular sequence of these reactions or a high degree of specificity of the involved acyltransferases. nih.gov

Conversely, during germination, the catabolism of this compound releases glycerol and the constituent fatty acids. The glycerol component can be phosphorylated to glycerol-3-phosphate and enter glycolysis or gluconeogenesis. nih.gov Stearic acid, a saturated fatty acid, and ricinoleic acid, a hydroxylated monounsaturated fatty acid, are catabolized through β-oxidation. nih.gov

Comparative Biochemical Studies of Acylglycerol Estolides

While this compound itself is a triacylglycerol, the presence of the hydroxyl group on ricinoleic acid allows for the formation of more complex structures known as estolides. An estolide is formed when the hydroxyl group of one fatty acid forms an ester linkage with the carboxyl group of another fatty acid. In castor oil, this can lead to the formation of tetraacylglycerols, where a ricinoleic acid molecule at one position on the glycerol backbone is esterified to another ricinoleic acid. nih.gov

For instance, a tetraacylglycerol identified in castor oil is 2-(12-ricinoleoylricinoleoyl)-1,3-diricinoleoyl-sn-glycerol. nih.gov This compound is structurally related to diricinoleoyl-acylglycerols. Comparative studies of these acylglycerol estolides and standard triacylglycerols like this compound are important for understanding the physical and chemical properties of castor oil. The formation of estolides increases the viscosity of the oil and alters its lubricating properties.

Industrial and Non Medical Applications

Utilization in Lubricant Formulations and Rheological Modification

Castor oil, which contains a notable percentage of diricinoleoyl-stearoyl-glycerol, has a long history of use in lubricant formulations, particularly in applications requiring high viscosity and good lubricity. orientjchem.orgbas.bg The inherent polarity and high viscosity of castor oil triglycerides, including this compound, allow them to form strong adhesive films on metal surfaces, a desirable property in lubrication. orientjchem.org

The rheological characteristics of castor oil, which are influenced by its triglyceride composition, have been a subject of study. orientjchem.org While research often focuses on the bulk properties of castor oil, the presence of the hydroxyl groups on the ricinoleic acid moieties of triglycerides like this compound contributes to its unique viscous nature. nih.gov This high viscosity makes castor oil and its derivatives suitable for use in high-temperature and high-load applications. bas.bg Dehydrated castor oil, a modified form, exhibits lower viscosity, expanding its range of applications in lubrication. bas.bg

The table below summarizes some of the key properties of castor oil relevant to its use in lubricants, which are in part due to its this compound content.

PropertyValue/CharacteristicSignificance in Lubrication
Viscosity High, ~9.3-10 St/dPas at 25°C scielo.brProvides a strong lubricating film under heavy loads and at high temperatures. bas.bg
Polarity High due to hydroxyl groups orientjchem.orgEnhances adhesion to metal surfaces, improving lubricity. orientjchem.org
Pour Point Low researchgate.netAllows for effective lubrication at lower temperatures. researchgate.net
Biodegradability HighOffers an environmentally friendly alternative to mineral oil-based lubricants. orientjchem.org

Application in Polymer and Composite Material Development

The chemical structure of this compound, specifically the hydroxyl groups on its ricinoleic acid chains, makes it a valuable component in the synthesis of polymers and composite materials. researchgate.netresearchgate.neticevirtuallibrary.com These hydroxyl groups can react with various other chemical species, such as isocyanates, to form polymers like polyurethanes. icevirtuallibrary.comemerald.com Castor oil is considered a natural polyol, a key ingredient in polyurethane production. researchgate.net

In the formation of polyurethanes, the triglyceride structure of molecules like this compound acts as a cross-linking agent, contributing to the three-dimensional network of the polymer. emerald.com This cross-linking enhances the mechanical properties and thermal stability of the resulting polyurethane material. emerald.com

Furthermore, castor oil and its constituent triglycerides are used in the production of other polymers, including:

Polyesters: The hydroxyl and carboxyl groups of the fatty acid chains can undergo esterification reactions to form polyesters. researchgate.net

Epoxy Resins: The double bonds in the ricinoleic acid chains can be epoxidized, creating reactive sites for the formation of epoxy polymers. icevirtuallibrary.com

Polyamides: Chemical modification of castor oil derivatives can lead to the synthesis of polyamides. researchgate.net

The use of this compound as part of the castor oil mixture in polymer production offers a renewable and biodegradable alternative to petroleum-based feedstocks, aligning with the principles of green chemistry. researchgate.neticevirtuallibrary.com

Use as Reference Standards in Analytical Chemistry

This compound is utilized as a reference standard in the field of analytical chemistry. pharmaffiliates.com Chemical suppliers offer this compound in a purified form for use in the development, validation, and quality control of analytical methods. alentris.org

Specifically, it can be used to:

Identify and Quantify: Serve as a marker for the presence and amount of this specific triglyceride in castor oil and other lipid samples.

Method Validation: Help to ensure the accuracy and precision of analytical techniques such as chromatography (e.g., HPLC, GC) and mass spectrometry.

Quality Control: Be included in routine analyses of castor oil batches to confirm that they meet specific compositional requirements.

A certificate of analysis for injectable grade castor oil, for instance, lists this compound as one of the triglycerides to be assayed, with specified limits for its concentration. scribd.com This underscores its importance as a known component for quality assessment.

The table below provides information on this compound as an analytical standard.

Product NameCAS NumberMolecular FormulaApplication
This compound303082-20-4 alentris.orgC57H106O8 alentris.orgAnalytical Method Development, Quality Control, Reference Standard pharmaffiliates.com

Potential as a Precursor for Industrial Chemicals and Bio-based Materials

The triglyceride structure of this compound makes it a potential precursor for a variety of other industrial chemicals and bio-based materials through various chemical transformations of castor oil. icevirtuallibrary.com The reactive sites within the molecule—the ester linkages, the double bonds, and the hydroxyl groups—can all be targeted to produce valuable oleochemicals. nih.govicevirtuallibrary.com

Key chemical reactions that can be applied to castor oil, and thus to its constituent triglycerides like this compound, include:

Hydrolysis: This process breaks down the triglyceride into glycerol (B35011) and its constituent fatty acids (ricinoleic acid and stearic acid). These fatty acids can then be used in various applications or be further modified. icevirtuallibrary.com

Transesterification: Reaction with an alcohol (e.g., methanol) in the presence of a catalyst converts the triglyceride into fatty acid methyl esters (FAMEs), which are the primary components of biodiesel. icevirtuallibrary.comrsc.org

Pyrolysis (Cracking): Heating castor oil at high temperatures can break down the ricinoleic acid component into valuable chemicals such as undecylenic acid and heptanal. icevirtuallibrary.com

Esterification: The hydroxyl groups can be esterified to create new esters with different properties, which can be used as plasticizers. rsc.org

Through these and other chemical pathways, this compound, as a component of castor oil, contributes to the production of a wide array of bio-based products, including:

Biofuels (Biodiesel)

Surfactants

Plasticizers rsc.org

Specialty lubricants

Monomers for polymer synthesis

The versatility of castor oil as a platform chemical highlights the potential of its individual triglyceride components, like this compound, as sustainable starting materials for the chemical industry. icevirtuallibrary.com

Future Research Directions

Elucidation of Novel Biosynthetic Enzymes and Pathways

The precise enzymatic machinery responsible for the de novo biosynthesis of Diricinoleoyl-stearoyl-glycerol remains to be fully elucidated. While the general pathway for triacylglycerol (TAG) synthesis is understood, involving key enzymes such as glycerol-3-phosphate acyltransferase (GPAT), 1-acylglycerol-3-phosphate acyltransferase (AGPAT), phosphatidic acid phosphatase (PAP), and diacylglycerol acyltransferase (DGAT), the specific isoforms and their substrate specificities that lead to the formation of this particular structured lipid are unknown. libretexts.orgnih.govyoutube.comyoutube.com

Future research should focus on:

Identification of Specific Acyltransferases: Investigating the acyl-CoA specificities of DGAT and AGPAT isoforms from Ricinus communis (castor plant) to determine which enzymes preferentially utilize ricinoleoyl-CoA and stearoyl-CoA for the acylation of the glycerol (B35011) backbone. Studies have shown that different DGAT enzymes have distinct substrate preferences and physiological roles. nih.govresearchgate.net

Characterization of Ricinoleic Acid Synthesis: While the hydroxylation of oleoyl-CoA to form ricinoleic acid is a known key step, further characterization of the oleate (B1233923) Δ12-hydroxylase enzyme is needed. nih.gov Understanding its regulation and how the resulting ricinoleoyl-CoA is channeled towards TAG synthesis is crucial.

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering of oleaginous yeasts or other microbial systems could be explored to produce this compound de novo. This would involve the heterologous expression of the specific hydroxylases and acyltransferases.

A deeper understanding of the biosynthetic pathway will not only provide fundamental biological insights but also pave the way for the sustainable and controlled production of this and other tailored acylglycerols.

Advanced Biocatalytic Systems for Tailored Acylglycerol Synthesis

Enzymatic synthesis offers a powerful and sustainable alternative to chemical methods for producing structured lipids like this compound. mdpi.com Lipases, with their high specificity, can be used to modify oils and fats under mild conditions. biocatalysts.com

Future research in this area should concentrate on:

Novel Lipase Discovery and Engineering: Screening for and engineering lipases with high specificity for incorporating stearic acid at a specific position of a diricinoleoyl-glycerol backbone, or vice versa. This could involve exploring lipases from diverse microbial sources.

Optimized Bioreactor Systems: Developing efficient bioreactor systems, such as packed bed reactors, for the continuous enzymatic synthesis of this compound. nih.gov Research should focus on optimizing parameters like substrate flow rate, temperature, and water content to maximize product yield and purity. nih.gov

Solvent-Free Synthesis: Investigating and optimizing solvent-free enzymatic reactions to create more environmentally friendly and cost-effective production processes. mdpi.com

Multi-Enzyme Cascade Reactions: Designing one-pot, multi-enzyme systems that combine, for example, the hydrolysis of castor oil to release diricinoleoyl-glycerol followed by the specific esterification with stearic acid. mdpi.com

The development of advanced biocatalytic systems will be instrumental in enabling the large-scale and economical production of this compound with high purity and defined structure.

Development of Enhanced Analytical Strategies for Complex Lipid Mixtures

The structural complexity and the presence of isomers in lipid mixtures containing this compound necessitate the development of more sophisticated analytical techniques for accurate identification and quantification.

Future analytical research should focus on:

Advanced Mass Spectrometry (MS) Techniques: Further development and application of high-resolution tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) for the detailed structural characterization of this compound and its isomers. nih.govnih.govmdpi.com Techniques like electrospray ionization (ESI) have proven effective in analyzing triacylglycerols from castor oil. epa.govresearchgate.net

Novel Chromatographic Separations: Exploring advanced liquid chromatography (LC) techniques, such as ultra-high-performance liquid chromatography (UHPLC) and two-dimensional LC, to improve the resolution of complex lipid mixtures containing this compound. oup.com

Integrated Analytical Platforms: Combining different analytical techniques, such as LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy, to provide comprehensive structural information, including the stereospecific positioning of the fatty acids. aocs.org

Standardized Quantification Methods: Establishing validated and standardized analytical methods, such as high-performance thin-layer chromatography (HPTLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization, for the routine and accurate quantification of this compound in various matrices. actascientific.comresearchgate.net

These advancements in analytical strategies will be crucial for quality control in production processes, for understanding its metabolic fate, and for exploring its presence in various natural and synthetic products.

Exploration of New Industrial Applications and Material Science Innovations

The unique physicochemical properties imparted by the hydroxyl group of the ricinoleic acid moieties and the saturated nature of the stearic acid suggest that this compound could have a wide range of novel industrial applications. Castor oil and its derivatives are already used in various sectors, including lubricants, polymers, and coatings. royalsocietypublishing.orgnih.govalliancechemical.com

Future research should explore the potential of this compound as a:

Bio-based Lubricant: Investigating its performance as a high-performance, biodegradable lubricant, potentially with enhanced thermal and oxidative stability compared to castor oil.

Novel Polymer Building Block: Using it as a monomer or cross-linking agent for the synthesis of new bio-based polymers, such as polyesters and polyurethanes, with unique thermal and mechanical properties.

Phase Change Material (PCM): Assessing its suitability as a bio-based PCM for thermal energy storage applications, leveraging the specific melting and crystallization behavior of structured triglycerides. mdpi.com

Functional Ingredient in Cosmetics and Pharmaceuticals: Exploring its use as an emollient, structuring agent, or a carrier for active ingredients in cosmetic and pharmaceutical formulations, potentially offering unique textural and delivery properties.

By systematically investigating these and other potential applications, the full industrial and material science potential of this compound can be realized, contributing to the development of sustainable and high-performance bio-based products.

Q & A

Q. What analytical methods are recommended for quantifying diricinoleoyl-stearoyl-glycerol in complex lipid mixtures?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying diacylglycerols (DAGs) like this compound. Key parameters include reverse-phase chromatography (C18 columns) for lipid separation and multiple reaction monitoring (MRM) for selective ion transitions. Internal standards, such as deuterated DAG analogues, should be used to correct for matrix effects and ionization efficiency .

Q. How can structural isomerism in this compound be resolved experimentally?

Chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy is critical for distinguishing sn-1/sn-2 positional isomers. For example, sn-1 vs. sn-3 substitution of stearoyl/ricinoleoyl chains can be differentiated via 13C-NMR by analyzing carbonyl carbon chemical shifts. X-ray diffraction (XRD) may also resolve polymorphic forms in crystalline states .

Q. What are the key steps in synthesizing this compound with high purity for in vitro studies?

Enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) ensures regioselective acylation of glycerol. Post-synthesis purification involves silica gel chromatography to remove monoacylglycerol and triacylglycerol byproducts. Purity validation requires thin-layer chromatography (TLC) and LC-MS/MS .

Advanced Research Questions

Q. How does this compound interact with diacylglycerol kinases (DGKs) in signaling pathways?

DGKs, such as AtDGK2 from Arabidopsis thaliana, phosphorylate DAGs to phosphatidic acid (PA). Kinetic studies show DGKs exhibit substrate preference for unsaturated DAGs. For this compound (which contains a ricinoleoyl chain with a hydroxyl group), activity assays under varying Mg²⁺ concentrations and pH (optimal ~7.2) are required to assess catalytic efficiency (Km, Vmax). Competitive inhibition assays using R59022 can confirm enzyme specificity .

Q. What experimental designs are suitable for studying the phase behavior of this compound in model membranes?

Differential scanning calorimetry (DSC) and synchrotron XRD are used to characterize phase transitions (e.g., α, β', and subgel phases). Hydration studies (e.g., 0.5 mol H₂O) reveal how water content affects bilayer spacing and polymorphic stability. Comparative analyses with structurally similar DAGs (e.g., 1-stearoyl-2-linoleoyl-sn-glycerol) can highlight packing efficiency differences due to ricinoleate’s hydroxyl group .

Q. How do data contradictions arise in studies of DAG signaling roles, and how can they be resolved?

Discrepancies often stem from differences in model systems (e.g., plant vs. mammalian cells) or DAG solubility in aqueous buffers. To address this:

  • Use homogeneous lipid vesicles instead of micelles to mimic membrane environments.
  • Standardize assays with control DAGs (e.g., 1,2-dioleoyl-sn-glycerol) to validate experimental conditions.
  • Apply lipidomics to confirm DAG speciation and exclude oxidation artifacts .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in DAG-mediated signaling?

Non-linear regression models (e.g., Hill equation) are used to fit dose-response curves. For multi-variable systems (e.g., Ca²⁺-DGK interactions), multivariate ANOVA or machine learning (e.g., random forests) can identify confounding factors. Replicate experiments must follow guidelines (e.g., ≥3 technical replicates) to ensure reproducibility .

Q. How can researchers optimize protocols for isolating this compound from biological samples?

Lipid extraction using methyl-tert-butyl ether (MTBE)/methanol/water minimizes degradation. Solid-phase extraction (SPE) with aminopropyl columns separates DAGs from phospholipids. For tissue samples, homogenization in nitrogen atmosphere prevents oxidative damage to unsaturated chains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.